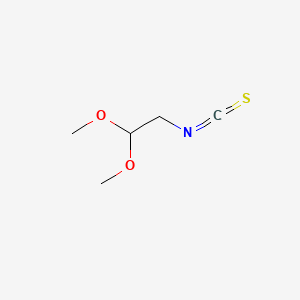

Isothiocyanatoacetaldehyde dimethyl acetal

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-isothiocyanato-1,1-dimethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO2S/c1-7-5(8-2)3-6-4-9/h5H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLTWPRCKDMKLQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CN=C=S)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60226022 | |

| Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

147.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

75052-04-9 | |

| Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075052049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isothiocyanatoacetaldehyde dimethyl acetal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60226022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-isothiocyanato-1,1-dimethoxyethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Isothiocyanatoacetaldehyde Dimethyl Acetal: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Isothiocyanatoacetaldehyde Dimethyl Acetal, a versatile bifunctional molecule with significant potential in organic synthesis and drug discovery. We will delve into its chemical properties, synthesis, reactivity, and applications, offering insights grounded in established chemical principles and supported by scientific literature.

Compound Overview and Physicochemical Properties

This compound, also known as 2-Isothiocyanato-1,1-dimethoxyethane, is a unique chemical entity that combines the reactivity of an isothiocyanate group with the masked aldehyde functionality of a dimethyl acetal.[1] This structure makes it a valuable building block for the synthesis of complex heterocyclic compounds and other molecules of pharmaceutical interest.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂S | [1] |

| Molecular Weight | 147.20 g/mol | [1] |

| CAS Number | 75052-04-9 | [1] |

| Appearance | Colorless to pale yellow liquid | |

| Odor | Distinctive | |

| Solubility | Soluble in organic solvents | |

| Boiling Point | Estimated based on related compounds: ~88-92 °C at 24 mmHg for 2-methoxyethyl isothiocyanate.[2][3] A specific boiling point for the title compound is not readily available in the cited literature. | |

| Density | Estimated based on related compounds: ~1.08 g/mL at 25 °C for 2-methoxyethyl isothiocyanate. A specific density for the title compound is not readily available in the cited literature. | |

| Refractive Index | Estimated based on related compounds: ~1.512-1.517 at 20 °C for 2-methoxyethyl isothiocyanate.[2] A specific refractive index for the title compound is not readily available in the cited literature. |

Synthesis of this compound

The synthesis of this compound can be logically approached from its corresponding primary amine, aminoacetaldehyde dimethyl acetal. This precursor is commercially available or can be synthesized from chloroacetaldehyde dimethyl acetal and ammonia.[4][5] The conversion of the primary amine to the isothiocyanate is a well-established transformation in organic chemistry.

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established methods for the synthesis of isothiocyanates from primary amines. Researchers should perform this reaction in a well-ventilated fume hood with appropriate personal protective equipment.

Step 1: Synthesis of Aminoacetaldehyde Dimethyl Acetal (if not commercially available)

A detailed procedure for the synthesis of aminoacetaldehyde dimethyl acetal from chloroacetaldehyde dimethyl acetal and ammonia has been described in the patent literature.[4] The process generally involves the reaction of chloroacetaldehyde dimethyl acetal with an aqueous solution of ammonia under heat and pressure, followed by distillation to isolate the product.

Step 2: Synthesis of this compound

-

Materials:

-

Aminoacetaldehyde dimethyl acetal

-

Thiophosgene (CSCl₂) or Carbon disulfide (CS₂) and a coupling reagent (e.g., dicyclohexylcarbodiimide (DCC) or triphosgene)

-

Anhydrous dichloromethane (DCM) or a similar aprotic solvent

-

An organic base (e.g., triethylamine or diisopropylethylamine)

-

Saturated aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate or sodium sulfate

-

-

Procedure using Thiophosgene:

-

Dissolve aminoacetaldehyde dimethyl acetal (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer and an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of thiophosgene (1.1 eq) in anhydrous DCM to the stirred amine solution.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous sodium bicarbonate solution until the evolution of gas ceases.

-

Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by vacuum distillation or column chromatography on silica gel to obtain pure this compound.

-

Spectroscopic Characterization

Accurate characterization of this compound is crucial for its use in further synthetic applications. Below is a summary of the expected spectroscopic data based on its chemical structure and data for analogous compounds.

Table 2: Expected Spectroscopic Data for this compound

| Technique | Expected Features | Rationale |

| ¹H NMR | - A triplet around 4.5-5.0 ppm (1H, CH(OCH₃)₂) - A doublet around 3.5-4.0 ppm (2H, CH₂NCS) - A singlet around 3.3-3.5 ppm (6H, OCH₃) | The chemical shifts are estimated based on the electronic environment of the protons. The methine proton of the acetal is expected to be the most downfield, followed by the methylene group adjacent to the electron-withdrawing isothiocyanate group, and finally the methoxy protons. |

| ¹³C NMR | - A peak around 120-140 ppm (N=C=S) - A peak around 100-110 ppm (CH(OCH₃)₂) - A peak around 50-60 ppm (OCH₃) - A peak around 40-50 ppm (CH₂NCS) | The isothiocyanate carbon is characteristically deshielded. The acetal carbon appears in the typical range for such functionalities. The methoxy and methylene carbons are in the expected aliphatic region. |

| IR Spectroscopy | - A strong, broad absorption band around 2000-2200 cm⁻¹ | This is the characteristic asymmetric stretching vibration of the -N=C=S group. The NIST WebBook indicates that an IR spectrum is available for this compound.[6] |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 147. A mass spectrum for this compound is available in the NIST WebBook.[6] | The molecular ion peak corresponds to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of methoxy groups or cleavage of the C-C bond. |

Chemical Reactivity and Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Reactivity of the Isothiocyanate Group

The isothiocyanate group is a powerful electrophile, readily reacting with nucleophiles. Its most common reaction is with primary and secondary amines to form substituted thioureas.

Caption: General reaction of this compound with a primary amine.

This reaction is typically high-yielding and proceeds under mild conditions, making it a robust method for introducing the thiourea moiety into a molecule. These thiourea derivatives are valuable intermediates in the synthesis of a wide variety of heterocyclic compounds, including thiazoles, which are prevalent in many biologically active molecules.[7][8][9]

Reactivity of the Acetal Group

The dimethyl acetal group serves as a protecting group for the acetaldehyde functionality. It is stable to basic and nucleophilic conditions, allowing for selective reactions at the isothiocyanate group. The aldehyde can be deprotected under acidic conditions, typically through hydrolysis, to reveal the reactive aldehyde.

Caption: Acid-catalyzed hydrolysis of the dimethyl acetal to the corresponding aldehyde.

This latent aldehyde functionality opens up a plethora of synthetic possibilities, including Wittig reactions, aldol condensations, and reductive aminations, after the desired transformations have been carried out on the isothiocyanate group.

Applications in Heterocyclic Synthesis

The bifunctional nature of this compound makes it an ideal starting material for the construction of various heterocycles. For instance, the thiourea formed from its reaction with an amine can undergo cyclization with α-haloketones (Hantzsch thiazole synthesis) or other suitable reagents to form substituted thiazoles.

Safety and Handling

Isothiocyanates are known to be lachrymators and skin and respiratory irritants. Therefore, proper safety precautions are essential when handling this compound.

-

Engineering Controls: All manipulations should be carried out in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from moisture and incompatible materials such as strong acids and oxidizing agents.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its unique combination of a reactive isothiocyanate group and a protected aldehyde allows for a wide range of chemical transformations, making it a powerful tool for the synthesis of complex molecules, particularly nitrogen- and sulfur-containing heterocycles with potential applications in drug discovery and materials science. A thorough understanding of its chemical properties, synthesis, and reactivity, coupled with stringent safety practices, will enable researchers to fully harness the synthetic potential of this important molecule.

References

- 1. This compound | C5H9NO2S | CID 144710 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Methoxyethyl isothiocyanate, 98+% | Fisher Scientific [fishersci.ca]

- 3. 2-METHOXYETHYL ISOTHIOCYANATE CAS#: 38663-85-3 [amp.chemicalbook.com]

- 4. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]

- 5. Aminoacetaldehyde Dimethyl Acetal: Crucial Role in Medicinal Chemistry and its Production Method_Chemicalbook [chemicalbook.com]

- 6. This compound [webbook.nist.gov]

- 7. Synthesis of 2,4-disubstituted thiazoles and selenazoles as potential antitumor and antifilarial agents: 1. Methyl 4-(isothiocyanatomethyl)thiazole-2-carbamates, -selenazole-2- carbamates, and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Heterocyclization of 2-Arylidenecyclohexan-1,3-dione: Synthesis of Thiophene, Thiazole, and Isoxazole Derivatives with Potential Antitumor Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to Isothiocyanatoacetaldehyde Dimethyl Acetal (CAS 75052-04-9)

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Isothiocyanatoacetaldehyde dimethyl acetal, with the CAS number 75052-04-9, is a bifunctional organic molecule that holds considerable potential as a versatile building block in synthetic and medicinal chemistry. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes, characteristic reactivity, and prospective applications. By integrating a detailed analysis of its constituent functional groups—the reactive isothiocyanate and the protected aldehyde in the form of a dimethyl acetal—this document aims to equip researchers with the foundational knowledge required to harness this compound's synthetic utility. Particular emphasis is placed on its potential as a precursor for novel heterocyclic scaffolds and as a tool in the design of bioactive molecules. Safety and handling protocols are also detailed to ensure its responsible use in a laboratory setting.

Introduction

This compound, systematically named 2-isothiocyanato-1,1-dimethoxyethane, is a unique chemical entity that combines the electrophilic reactivity of an isothiocyanate group with the latent carbonyl functionality of an acetaldehyde moiety, the latter being protected as a stable dimethyl acetal.[1] This structural arrangement makes it a valuable intermediate for the synthesis of complex organic molecules, particularly in the realm of heterocyclic chemistry and drug discovery.

The isothiocyanate group (–N=C=S) is a well-established pharmacophore and a versatile reactive handle for the construction of thioureas, thiazoles, and other sulfur- and nitrogen-containing heterocycles, many of which exhibit a wide range of biological activities, including antimicrobial and anticancer properties.[1][2] Simultaneously, the dimethyl acetal group offers robust protection for the aldehyde functionality under basic and neutral conditions, which can be readily deprotected under acidic conditions to unmask the reactive carbonyl group for subsequent transformations.[3] This orthogonal reactivity allows for a stepwise and controlled elaboration of molecular complexity. This guide will delve into the technical details of this compound, providing insights into its synthesis, reactivity, and potential for innovation in chemical research.

Physicochemical Properties

This compound is typically a colorless to pale yellow liquid with a characteristic pungent odor associated with isothiocyanates.[1] It is soluble in a wide range of organic solvents and exhibits moderate stability under standard conditions, although it is sensitive to moisture and hydrolysis, particularly under acidic conditions which can lead to the deprotection of the acetal.[1]

| Property | Value | Source(s) |

| CAS Number | 75052-04-9 | [1][4] |

| Molecular Formula | C₅H₉NO₂S | [1][4] |

| Molecular Weight | 147.20 g/mol | [4] |

| Synonyms | 2-Isothiocyanato-1,1-dimethoxyethane | [1] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Solubility | Soluble in organic solvents | [1] |

| Moisture Sensitivity | Sensitive to moisture and hydrolysis | [1] |

Synthesis and Manufacturing

While this compound is commercially available from various suppliers, understanding its synthesis is crucial for researchers who may need to prepare it in-house or create derivatives. The most logical and common synthetic pathway involves the conversion of the corresponding primary amine, 2-aminoacetaldehyde dimethyl acetal, into the isothiocyanate.

The precursor, 2-aminoacetaldehyde dimethyl acetal, can be synthesized through methods such as the reaction of chloroacetaldehyde dimethyl acetal with an ammonia solution under heat and pressure.[5]

Several established methods can be employed for the transformation of the primary amine to the isothiocyanate functionality.

Thiophosgene-Mediated Synthesis

A classic and highly effective method for this conversion is the reaction of the primary amine with thiophosgene (CSCl₂). The reaction is typically carried out in a biphasic system with a base, such as sodium bicarbonate, to neutralize the HCl generated during the reaction.

Experimental Protocol:

-

Dissolve 2-aminoacetaldehyde dimethyl acetal (1.0 eq) in a suitable organic solvent like dichloromethane (CH₂Cl₂).

-

Add this solution to a vigorously stirred biphasic mixture of CH₂Cl₂ and a saturated aqueous solution of sodium bicarbonate.

-

Cool the mixture in an ice bath and slowly add a solution of thiophosgene (1.2 eq) in CH₂Cl₂.

-

Allow the reaction to stir at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, separate the organic layer, wash it with water and brine, and dry it over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by vacuum distillation or column chromatography on silica gel to yield this compound.

Dithiocarbamate Decomposition Method

An alternative, often milder, approach avoids the use of the highly toxic thiophosgene. This "one-pot", two-step procedure involves the initial formation of a dithiocarbamate salt by reacting the amine with carbon disulfide (CS₂) in the presence of a base like triethylamine (Et₃N). The intermediate dithiocarbamate is then treated with a desulfurizing agent to yield the isothiocyanate.[1][6]

Experimental Protocol:

-

To a solution of 2-aminoacetaldehyde dimethyl acetal (1.0 eq) and triethylamine (3.0 eq) in a solvent such as dichloromethane, add carbon disulfide (3.0 eq) at room temperature and stir for 5-10 minutes.

-

Add a desulfurization agent, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻) (1.0 eq).[1][6]

-

The reaction can be expedited by microwave irradiation at 90°C for a few minutes.[1][6]

-

After completion, the reaction mixture is worked up by washing with water and brine, drying the organic phase, and concentrating it.

-

Purification by column chromatography (eluting with hexane or a hexane/ethyl acetate mixture) affords the desired product.[1][6]

Diagram: Synthetic Pathways to this compound

Caption: Synthetic routes to the target compound from its precursors.

Spectroscopic Characterization

¹H NMR:

-

-CH(OCH₃)₂: A triplet is expected for the methine proton, coupled to the adjacent methylene group, likely appearing in the range of 4.5-5.0 ppm.

-

-CH₂-NCS: A doublet is expected for the methylene protons, coupled to the methine proton, likely in the range of 3.5-4.0 ppm.

-

-OCH₃: A sharp singlet for the six equivalent methoxy protons, expected around 3.3-3.4 ppm.

¹³C NMR:

-

-N=C=S: The isothiocyanate carbon is characteristically found in the range of 125-140 ppm. It is important to note that this peak is often very broad and can be difficult to observe, a phenomenon attributed to the structural flexibility of the isothiocyanate group.[7][8]

-

-CH(OCH₃)₂: The acetal carbon should appear in the range of 90-105 ppm.[9]

-

-OCH₃: The methoxy carbons are expected in the range of 50-60 ppm.

-

-CH₂-NCS: The methylene carbon adjacent to the isothiocyanate group would likely be found in the 40-50 ppm range.

Infrared (IR) Spectroscopy:

-

A strong, broad, and characteristic absorption band for the asymmetric stretch of the isothiocyanate group (–N=C=S) is expected in the region of 2050-2150 cm⁻¹.

-

Strong C-O stretching bands for the acetal group will be prominent in the 1050-1150 cm⁻¹ region.

-

C-H stretching vibrations will be observed around 2850-3000 cm⁻¹.

Mass Spectrometry (Electron Ionization):

-

The molecular ion peak (M⁺) would be observed at m/z = 147.

-

Common fragmentation patterns would include the loss of a methoxy group (-OCH₃) to give a fragment at m/z = 116, and the loss of the elements of methyl formate (HCOOCH₃) from the acetal moiety.

Reactivity and Synthetic Applications

The synthetic utility of this compound stems from the distinct reactivity of its two functional groups.

Reactions of the Isothiocyanate Group

The isothiocyanate group is a powerful electrophile that readily reacts with a wide range of nucleophiles. Its most common application is in the synthesis of thiourea derivatives through reaction with primary and secondary amines. This reaction is typically fast and high-yielding.

This thiourea linkage is a common motif in biologically active molecules and serves as a precursor for the synthesis of various heterocyclic systems, such as thiazoles and thiadiazoles.[2][10]

Diagram: Reactivity of the Isothiocyanate Moiety

Caption: General reactivity of the isothiocyanate group.

Reactions Involving the Acetal Group

The dimethyl acetal serves as a stable protecting group for the aldehyde functionality. It is resistant to basic conditions, organometallic reagents, and many nucleophiles. However, it can be readily hydrolyzed under mild acidic conditions (e.g., aqueous HCl, acetic acid) to reveal the free aldehyde.

This deprotection allows for a plethora of subsequent reactions at the newly formed carbonyl group, including:

-

Reductive amination to form new amine derivatives.

-

Wittig reactions to generate alkenes.

-

Aldol and other condensation reactions.

-

Oxidation to a carboxylic acid.

The ability to unmask the aldehyde at a later stage of a synthetic sequence is a key strategic advantage, enabling the isothiocyanate group to be reacted first without interference from a highly reactive aldehyde.

Potential Applications in Drug Development and Research

While no specific patents or research articles explicitly citing the use of CAS 75052-04-9 have been identified, the compound's structure strongly suggests its potential as a valuable building block in medicinal chemistry. The combination of the isothiocyanate and a protected aldehyde in a simple two-carbon linker offers a powerful tool for creating diverse molecular libraries.

-

Heterocyclic Synthesis: The compound is an ideal starting material for the synthesis of substituted heterocycles. For example, reaction with an aminothiol could lead to the formation of a thiazolidine ring, with the acetal-protected side chain available for further modification.

-

Prodrug Design: Acetal groups have been explored in prodrug strategies due to their potential for hydrolysis under specific physiological conditions, such as the acidic environment of tumors.[3]

-

Linker Chemistry: The bifunctional nature of the molecule makes it a candidate for use as a linker in bioconjugation or in the development of PROTACs (Proteolysis Targeting Chimeras), connecting a protein-binding moiety to an E3 ligase-recruiting element.

Safety and Handling

This compound should be handled with care in a well-ventilated fume hood, as isothiocyanates are known to be lachrymatory and can cause respiratory irritation.[11][12]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[11][13]

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. Prevent the formation of aerosols. Keep away from sources of ignition, as the compound may be flammable.[11][12][13]

-

Storage: Store in a cool, dry, and well-ventilated area in a tightly sealed container, away from moisture, strong acids, and oxidizing agents.[11][14] For long-term storage, keeping it under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C) is recommended.[15]

-

Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations for hazardous chemical waste.

GHS Hazard Statements (based on PubChem data for this compound):

-

H302: Harmful if swallowed.

-

H312: Harmful in contact with skin.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H332: Harmful if inhaled.

Conclusion

This compound (CAS 75052-04-9) is a synthetically attractive molecule that offers a valuable combination of reactive and protected functionalities. Its potential as a building block for the synthesis of diverse chemical structures, particularly in the fields of heterocyclic and medicinal chemistry, is significant. While its direct application in published research is not yet widespread, its structural features and predictable reactivity make it a compound of high interest for researchers and scientists engaged in the discovery and development of novel chemical entities. This guide provides the core technical knowledge to enable its effective and safe utilization in the laboratory.

References

- 1. Synthesis of Isothiocyanates Using DMT/NMM/TsO− as a New Desulfurization Reagent - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Isothiocyanate intermediates facilitate divergent synthesis of N-heterocycles for DNA-encoded libraries - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. CN103221389A - Method for producing isothiocyanate compound - Google Patents [patents.google.com]

- 5. CN103739506A - Method for preparing aminoacetaldehyde dimethyl acetal - Google Patents [patents.google.com]

- 6. researchgate.net [researchgate.net]

- 7. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. glaserr.missouri.edu [glaserr.missouri.edu]

- 9. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 10. researchgate.net [researchgate.net]

- 11. echemi.com [echemi.com]

- 12. ICSC 0372 - ALLYL ISOTHIOCYANATE [chemicalsafety.ilo.org]

- 13. nbinno.com [nbinno.com]

- 14. Allyl Isothiocyanate | C4H5NS | CID 5971 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 15. Aminoacetaldehyde dimethyl acetal | 22483-09-6 | FA52497 [biosynth.com]

An In-depth Technical Guide to the Synthesis and Characterization of 2-Isothiocyanato-1,1-Dimethoxyethane

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of 2-isothiocyanato-1,1-dimethoxyethane, a valuable bifunctional molecule for researchers in drug discovery and chemical biology. The document details a robust and accessible synthetic protocol, moving away from hazardous reagents like thiophosgene towards a safer, one-pot procedure involving the decomposition of a dithiocarbamate intermediate. A thorough analysis of the expected spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), is presented to facilitate the unambiguous identification and characterization of the target compound. This guide is intended to serve as a practical resource for scientists, offering both theoretical insights and actionable experimental procedures.

Introduction: The Versatility of the Isothiocyanate Moiety

Isothiocyanates (R-N=C=S) are a class of reactive compounds that have garnered significant attention in the fields of medicinal chemistry and drug development. Their electrophilic carbon atom readily participates in addition reactions with nucleophiles such as amines and thiols, making them excellent synthons for the construction of thioureas, thioamides, and various heterocyclic scaffolds. This reactivity profile has been exploited in the design of covalent inhibitors, chemical probes, and as linkers in bioconjugation strategies.

2-Isothiocyanato-1,1-dimethoxyethane incorporates both the reactive isothiocyanate group and a protected aldehyde functionality in the form of a dimethyl acetal. This unique combination allows for sequential or orthogonal chemical transformations, making it a highly versatile building block for the synthesis of complex molecules with potential therapeutic applications.

Strategic Synthesis: A Safer and Efficient Approach

Historically, the synthesis of isothiocyanates often involved the use of highly toxic and volatile reagents such as thiophosgene.[1][2] In recent years, a focus on greener and safer laboratory practices has led to the development of alternative methods.[3] The recommended approach for the synthesis of 2-isothiocyanato-1,1-dimethoxyethane is a one-pot reaction starting from the corresponding primary amine, 2-amino-1,1-dimethoxyethane. This method proceeds via the formation of a dithiocarbamate salt, which is then desulfurized in situ to yield the desired isothiocyanate.[4][5]

The overall synthetic transformation is depicted below:

Caption: Synthetic workflow for 2-isothiocyanato-1,1-dimethoxyethane.

Causality Behind Experimental Choices

The selection of a one-pot dithiocarbamate decomposition method is predicated on several key advantages:

-

Safety: This approach avoids the use of highly toxic thiophosgene, significantly reducing handling risks.

-

Efficiency: The one-pot nature of the reaction minimizes intermediate workup and purification steps, leading to higher overall yields and time savings.[6][7]

-

Versatility: A wide range of desulfurizing agents can be employed, allowing for optimization based on substrate reactivity and desired reaction conditions.[3][5] For this specific synthesis, tosyl chloride is a recommended desulfurizing agent due to its commercial availability and high efficiency in forming isothiocyanates from alkyl amines.[3]

The starting material, 2-amino-1,1-dimethoxyethane, can be synthesized from chloroacetaldehyde dimethyl acetal and an amine source.[8]

Detailed Experimental Protocol

This protocol is adapted from established one-pot procedures for the synthesis of alkyl isothiocyanates.[1][6]

Materials:

-

2-amino-1,1-dimethoxyethane

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

p-Toluenesulfonyl chloride (Tosyl Chloride)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Ice bath

-

Rotary evaporator

-

Standard laboratory glassware for workup and purification

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add 2-amino-1,1-dimethoxyethane (1.0 eq).

-

Solvent and Base Addition: Dissolve the amine in anhydrous dichloromethane (DCM). Add triethylamine (2.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

-

Formation of Dithiocarbamate: While stirring vigorously, add carbon disulfide (1.2 eq) dropwise via a dropping funnel, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes.

-

Desulfurization: To the resulting mixture, add a solution of p-toluenesulfonyl chloride (1.1 eq) in anhydrous DCM dropwise over 15-20 minutes, ensuring the temperature remains at 0 °C.

-

Reaction Progression: After the addition of the tosyl chloride solution, remove the ice bath and allow the reaction to warm to room temperature. Stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion of the reaction, quench the mixture by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Drying: Wash the organic layer sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by vacuum distillation or flash column chromatography on silica gel to afford the pure 2-isothiocyanato-1,1-dimethoxyethane.

Comprehensive Characterization of 2-Isothiocyanato-1,1-Dimethoxyethane

Unambiguous characterization of the synthesized compound is critical for its use in subsequent applications. The following section outlines the expected spectroscopic data for 2-isothiocyanato-1,1-dimethoxyethane.

Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂S | [9] |

| Molecular Weight | 147.19 g/mol | [9] |

| Appearance | Colorless to pale yellow liquid (predicted) | |

| Boiling Point | 70 °C | [9] |

| Density | 1.09 g/cm³ | [9] |

Spectroscopic Analysis

The following diagram illustrates the key steps in the analytical workflow for characterizing the synthesized compound.

Caption: Analytical workflow for structural confirmation.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of the molecule. The predicted ¹H and ¹³C NMR chemical shifts are based on the analysis of structurally similar compounds.[10][11][12]

¹H NMR (predicted, CDCl₃, 400 MHz):

-

δ ~4.5-4.7 ppm (t, 1H): This triplet corresponds to the methine proton (-CH(OCH₃)₂), coupled to the adjacent methylene protons.

-

δ ~3.4-3.6 ppm (d, 2H): This doublet is assigned to the methylene protons (-CH₂-NCS), coupled to the methine proton.

-

δ ~3.3-3.4 ppm (s, 6H): This sharp singlet represents the six equivalent protons of the two methoxy groups (-OCH₃).

¹³C NMR (predicted, CDCl₃, 100 MHz):

-

δ ~130-135 ppm: This signal corresponds to the carbon of the isothiocyanate group (-N=C=S). Note that this peak may be broad or have a low intensity.[8]

-

δ ~100-105 ppm: This chemical shift is characteristic of the acetal carbon (-CH(OCH₃)₂).

-

δ ~53-56 ppm: This signal is attributed to the carbons of the two methoxy groups (-OCH₃).

-

δ ~45-48 ppm: This peak represents the methylene carbon adjacent to the isothiocyanate group (-CH₂-NCS).

3.2.2. Infrared (IR) Spectroscopy

IR spectroscopy is invaluable for identifying the key functional groups present in the molecule.

-

~2050-2200 cm⁻¹ (strong, sharp): This intense absorption band is highly characteristic of the asymmetric stretching vibration of the isothiocyanate (-N=C=S) functional group.[1][13]

-

~2850-3000 cm⁻¹ (medium): These bands correspond to the C-H stretching vibrations of the sp³ hybridized carbons in the ethyl and methoxy groups.

-

~1050-1150 cm⁻¹ (strong): These strong absorptions are indicative of the C-O stretching vibrations of the acetal and ether functionalities.

3.2.3. Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its identity.

-

Molecular Ion (M⁺): A peak at m/z = 147, corresponding to the molecular weight of 2-isothiocyanato-1,1-dimethoxyethane, is expected.

-

Key Fragmentation Patterns: Common fragmentation pathways for alkyl isothiocyanates include the loss of the isothiocyanate group and cleavage of the alkyl chain.[6] A prominent fragment at m/z 75, corresponding to the [CH(OCH₃)₂]⁺ ion, is anticipated due to the stability of this carbocation. Another characteristic fragment ion for alkyl isothiocyanates is often observed at m/z 72, corresponding to [CH₂NCS]⁺.[6]

Conclusion and Future Outlook

This technical guide has detailed a safe and efficient synthetic route to 2-isothiocyanato-1,1-dimethoxyethane and provided a comprehensive overview of its expected analytical characterization. The one-pot synthesis via a dithiocarbamate intermediate represents a significant improvement over traditional methods that utilize hazardous reagents. The availability of this versatile building block opens up new avenues for the design and synthesis of novel molecules with potential applications in drug discovery, chemical biology, and materials science. The dual functionality of the isothiocyanate and the protected aldehyde allows for a wide range of subsequent chemical modifications, making it a valuable tool in the modern chemist's arsenal.

References

- 1. researchgate.net [researchgate.net]

- 2. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 3. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]

- 4. A General and Facile One-Pot Process of Isothiocyanates from Amines under Aqueous Conditions | Technology Networks [technologynetworks.com]

- 5. Synthesis of Isothiocyanates by Reaction of Amines with Phenyl Chlorothionoformate via One-Pot or Two-Step Process [organic-chemistry.org]

- 6. One-Pot Synthesis of Isothiocyanates [yyhx.ciac.jl.cn]

- 7. researchgate.net [researchgate.net]

- 8. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. HIGH-PURITY ISOTHIOCYANATE COMPOUND PREPARATION METHOD FOR INDUSTRIAL PRODUCTION - Patent 3611163 [data.epo.org]

- 10. 1,1-Dimethoxyethane(534-15-6) 1H NMR [m.chemicalbook.com]

- 11. 1,1-Dimethoxyethane(534-15-6) 13C NMR spectrum [chemicalbook.com]

- 12. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to the Structural Analysis of Isothiocyanatoacetaldehyde Dimethyl Acetal

Introduction: Unveiling a Versatile Synthetic Building Block

Isothiocyanatoacetaldehyde dimethyl acetal, with the IUPAC name 2-isothiocyanato-1,1-dimethoxyethane, is a bifunctional organic molecule that holds significant promise for researchers, particularly in the fields of medicinal chemistry and drug development. Its structure uniquely combines a masked aldehyde in the form of a dimethyl acetal and a reactive isothiocyanate group. This arrangement makes it a valuable intermediate for the synthesis of complex heterocyclic scaffolds and other biologically active molecules.[1] The acetal moiety offers stability under basic and nucleophilic conditions, allowing for selective reactions at the isothiocyanate functionality, and can be deprotected under acidic conditions to reveal the aldehyde for subsequent transformations. The isothiocyanate group is a well-established electrophile, readily reacting with nucleophiles like primary amines to form thiourea linkages, a common motif in pharmacologically active compounds.[1] This guide provides a comprehensive technical overview of the synthesis and in-depth structural analysis of this compound, offering field-proven insights for its effective utilization in research and development.

Molecular and Physicochemical Properties

A clear understanding of the fundamental properties of this compound is crucial for its handling, application, and the interpretation of analytical data.

| Property | Value | Source |

| Molecular Formula | C₅H₉NO₂S | PubChem |

| Molecular Weight | 147.20 g/mol | PubChem |

| CAS Number | 75052-04-9 | PubChem |

| IUPAC Name | 2-isothiocyanato-1,1-dimethoxyethane | PubChem |

| Appearance | Colorless to pale yellow liquid | CymitQuimica |

| Solubility | Soluble in organic solvents | CymitQuimica |

| Stability | Sensitive to moisture | CymitQuimica |

Synthesis of this compound: A Modern Approach

The synthesis of isothiocyanates from primary amines has evolved to favor safer and more efficient methods, moving away from hazardous reagents like thiophosgene.[2] A robust and widely adopted method involves the reaction of a primary amine with carbon disulfide to form a dithiocarbamate salt, which is then desulfurized to yield the isothiocyanate.[3][4] This approach is applicable for the synthesis of this compound from its precursor, aminoacetaldehyde dimethyl acetal (2,2-dimethoxyethan-1-amine).

Caption: Synthetic workflow for this compound.

Experimental Protocol: Synthesis

This protocol is a generalized procedure based on established methods for isothiocyanate synthesis from primary amines.[4]

Materials:

-

Aminoacetaldehyde dimethyl acetal

-

Carbon disulfide (CS₂)

-

Triethylamine (Et₃N)

-

Tosyl chloride (TsCl)

-

Dichloromethane (CH₂Cl₂)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

Dithiocarbamate Salt Formation: In a round-bottom flask under a nitrogen atmosphere, dissolve aminoacetaldehyde dimethyl acetal (1.0 eq) in dichloromethane. Cool the solution to 0 °C using an ice bath. To this solution, add triethylamine (1.1 eq) followed by the dropwise addition of carbon disulfide (1.1 eq). Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours. The formation of the dithiocarbamate salt can often be observed as a change in the color or consistency of the reaction mixture.

-

Desulfurization: Cool the reaction mixture back to 0 °C. Add a solution of tosyl chloride (1.1 eq) in dichloromethane dropwise to the stirred dithiocarbamate salt solution. After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up and Purification: Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution. Separate the organic layer, and wash it sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Structural Analysis: A Spectroscopic Deep Dive

Due to the limited availability of published experimental spectra for this compound, this section presents a detailed prediction and interpretation of its expected spectroscopic data based on the well-established principles of NMR, IR, and mass spectrometry for its constituent functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below.

¹H NMR Spectroscopy (Predicted):

The proton NMR spectrum is expected to show three distinct signals corresponding to the methoxy, methylene, and methine protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~ 4.5 - 4.7 | Triplet | 1H | -CH(OCH₃)₂ | The methine proton of the acetal is deshielded by two adjacent oxygen atoms. It is expected to be a triplet due to coupling with the adjacent methylene protons. |

| ~ 3.6 - 3.8 | Doublet | 2H | -CH₂-NCS | The methylene protons are adjacent to the electron-withdrawing isothiocyanate group and will be deshielded. They are expected to appear as a doublet due to coupling with the methine proton. |

| ~ 3.3 - 3.4 | Singlet | 6H | -OCH₃ | The six protons of the two equivalent methoxy groups will appear as a sharp singlet. |

¹³C NMR Spectroscopy (Predicted):

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule.

| Chemical Shift (δ, ppm) | Assignment | Rationale |

| ~ 130 - 140 | -N=C =S | The carbon of the isothiocyanate group typically appears in this region. The signal may be broad or even unobservable due to quadrupolar relaxation of the adjacent nitrogen atom.[5][6][7] |

| ~ 100 - 105 | -C H(OCH₃)₂ | The acetal carbon is significantly deshielded by the two attached oxygen atoms and typically appears in this range.[8] |

| ~ 53 - 55 | -OC H₃ | The carbons of the two equivalent methoxy groups are expected in this region. |

| ~ 45 - 50 | -C H₂-NCS | The methylene carbon is attached to the nitrogen of the isothiocyanate group and will appear in this range. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to be dominated by the characteristic absorption bands of the isothiocyanate and acetal groups.

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

| ~ 2050 - 2250 | Strong, Broad | Asymmetric stretch of -N=C=S | This is the most characteristic absorption of the isothiocyanate group and is often a very intense and broad band.[9] |

| ~ 2850 - 3000 | Medium | C-H stretch (aliphatic) | These absorptions are due to the C-H bonds of the methoxy and methylene groups. |

| ~ 1050 - 1150 | Strong | C-O stretch (acetal) | The C-O single bonds of the acetal group give rise to strong absorptions in this region. |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Expected Fragmentation Pattern:

-

Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (m/z = 147.20) should be observable, although it may be of low intensity due to the lability of the molecule.

-

Alpha-Cleavage of the Acetal: A common fragmentation pathway for acetals is the loss of a methoxy radical (•OCH₃) to form a stable oxonium ion.[10] This would result in a fragment at m/z = 116.

-

Loss of Methanol: The molecular ion could also lose a molecule of methanol (CH₃OH) to give a fragment at m/z = 115.

-

Cleavage of the C-C Bond: Cleavage of the bond between the methylene and the acetal carbon would lead to fragments corresponding to [CH(OCH₃)₂]⁺ (m/z = 75) and [CH₂NCS]⁺.

-

Isothiocyanate Fragmentation: Alkyl isothiocyanates often show a characteristic fragment at m/z = 72, corresponding to [CH₂NCS]⁺.[11]

Caption: Predicted mass spectrometry fragmentation of the title compound.

Reactivity and Applications in Drug Development: In-Field Insights

The synthetic utility of this compound lies in the orthogonal reactivity of its two functional groups. The isothiocyanate group serves as a powerful electrophilic handle for the introduction of diverse functionalities, particularly through the formation of thiourea linkages with primary and secondary amines. This reaction is typically high-yielding and proceeds under mild conditions.[4]

The Isothiocyanate Moiety in Medicinal Chemistry

Isothiocyanates are not merely synthetic handles; they are a class of compounds with a rich history in medicinal chemistry, particularly as chemopreventive agents.[12][13][14][15] Naturally occurring isothiocyanates, such as sulforaphane from broccoli, have been extensively studied for their anticancer properties.[13] The isothiocyanate group can act as a bioisosteric replacement for other functional groups in drug candidates to modulate their physicochemical properties and biological activity.

The reactivity of the isothiocyanate group with biological nucleophiles, such as the thiol groups of cysteine residues in proteins, is a key aspect of their mechanism of action. This covalent modification can lead to the inhibition of enzymes or the modulation of signaling pathways implicated in disease.

Potential Applications in Drug Discovery

-

Scaffold for Heterocyclic Synthesis: The thiourea linkage formed from the reaction of this compound with amines can be a precursor for the synthesis of a wide range of nitrogen- and sulfur-containing heterocycles, which are privileged structures in medicinal chemistry.

-

Covalent Modifiers: The electrophilic nature of the isothiocyanate group makes it a candidate for the design of targeted covalent inhibitors, a therapeutic modality that is gaining increasing interest.

-

Linker for Bioconjugation: The reactivity of the isothiocyanate group allows for its use in bioconjugation, for example, in attaching small molecules to proteins or other biomolecules.[16][17]

Conclusion: A Versatile Tool for Chemical Innovation

This compound is a molecule with significant potential for researchers at the interface of organic synthesis and drug discovery. Its unique combination of a masked aldehyde and a reactive isothiocyanate group provides a versatile platform for the construction of complex and biologically relevant molecules. A thorough understanding of its synthesis and a detailed interpretation of its structural features through spectroscopic analysis are paramount for its effective application. This guide has provided a comprehensive overview of these aspects, offering both foundational knowledge and practical insights to empower scientists in their research endeavors.

References

- 1. cbijournal.com [cbijournal.com]

- 2. CN102229551B - A kind of preparation method of isothiocyanate - Google Patents [patents.google.com]

- 3. Na2S2O8-mediated efficient synthesis of isothiocyanates from primary amines in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Isothiocyanate synthesis [organic-chemistry.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Near-silence of isothiocyanate carbon in (13)C NMR spectra: a case study of allyl isothiocyanate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Mass spectra of some acetals - Analyst (RSC Publishing) [pubs.rsc.org]

- 11. scispace.com [scispace.com]

- 12. benchchem.com [benchchem.com]

- 13. researchgate.net [researchgate.net]

- 14. Are isothiocyanates potential anti-cancer drugs? - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. Efficient Isothiocyanate Modification of Peptides Facilitates Structural Analysis by Radical-Directed Dissociation - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Reactivity of the Isothiocyanate Group in Bifunctional Molecules

Introduction

In the landscape of bioconjugation, drug development, and molecular diagnostics, the precise and stable linking of molecules is paramount. Bifunctional molecules, which possess two distinct reactive moieties, serve as the essential bridges in this endeavor. One of the most reliable and widely utilized functional groups for this purpose is the isothiocyanate (-N=C=S). Its utility stems from the electrophilic nature of its central carbon atom, making it an excellent target for common biological nucleophiles.[1][2]

This technical guide offers a comprehensive exploration of the isothiocyanate group's reactivity within bifunctional molecules. Moving beyond simple procedural descriptions, this document delves into the causality behind experimental choices, providing researchers, scientists, and drug development professionals with the foundational knowledge required for robust and reproducible bioconjugation strategies. We will examine the core reaction mechanisms, dissect the critical factors that govern reaction outcomes, provide field-proven experimental protocols, and offer a comparative analysis against other common chemistries.

Section 1: The Chemical Foundation of Isothiocyanate Reactivity

The versatile reactivity of the isothiocyanate group is rooted in its unique electronic structure. The carbon atom is double-bonded to both a nitrogen and a sulfur atom, creating a highly electrophilic center that is susceptible to nucleophilic attack. This inherent reactivity is primarily harnessed to target primary amines and, under specific conditions, thiols.

Reaction with Primary Amines: The Formation of a Stable Thiourea Linkage

The most prevalent application of isothiocyanates in bioconjugation is their reaction with primary amines, such as the ε-amino group of lysine residues and the N-terminal α-amino group of proteins.[3][4] This reaction proceeds via a nucleophilic addition mechanism, where the deprotonated, nucleophilic amine attacks the central carbon of the isothiocyanate. The result is the formation of a highly stable thiourea bond, covalently linking the bifunctional molecule to the target.[3][5][6] This linkage is significantly more stable than the native peptide bond, ensuring the integrity of the conjugate in subsequent biological applications.

Reaction with Thiols: A Reversible Dithiocarbamate Linkage

While amines are the primary target under alkaline conditions, the isothiocyanate group can also react with sulfhydryl (thiol) groups, such as those on cysteine residues. This reaction, which is favored at a more neutral pH range (pH 6-8), forms a dithiocarbamate linkage. A critical distinction is that this reaction is reversible.[7] This reversibility means that the isothiocyanate can be transferred from one thiol to another in a process known as transthiocarbamoylation, or even to a more nucleophilic amine if conditions change.[7] This characteristic can be a disadvantage if a permanent linkage is desired but can be exploited in specific dynamic covalent chemistry applications.

Section 2: Critical Factors Governing Isothiocyanate Reactions

The success and specificity of an isothiocyanate-based conjugation hinge on the careful control of several experimental parameters. Understanding these factors is essential for optimizing reaction efficiency and minimizing undesirable side reactions.

The Decisive Role of pH

pH is the single most important variable in determining the outcome of the reaction. Its influence is twofold: it dictates the nucleophilicity of the target functional groups and affects the stability of the isothiocyanate reagent itself.

-

Nucleophilicity: A primary amine must be in its unprotonated, free base form to act as a nucleophile. The ε-amino group of lysine has a pKa of approximately 10.5. Therefore, to ensure a significant fraction of lysine residues are deprotonated and reactive, the reaction is typically performed at a pH of 9.0 or higher.[4] In contrast, the N-terminal α-amino group of a protein has a pKa closer to 7-8, allowing for its preferential modification at a near-neutral pH if desired.[4]

-

Selectivity: The pH dependence allows for tuning the reaction's selectivity. A high pH (9.0-9.5) strongly favors reaction with amines, while a lower pH (6.5-7.5) can favor reaction with the more acidic thiols, though the reaction with amines will still occur, albeit more slowly.

-

Hydrolysis: The primary competing reaction is the hydrolysis of the isothiocyanate group by water or hydroxide ions, which converts it into an unreactive amine.[8] The rate of this hydrolysis increases significantly with pH.[6] This necessitates a balance: the pH must be high enough to deprotonate the target amines but not so high that hydrolysis of the reagent outcompes the conjugation reaction.

| Parameter | Reaction with Primary Amines | Reaction with Thiols | Hydrolysis (Side Reaction) |

| Optimal pH Range | 9.0 - 9.5[5][9] | 6.0 - 8.0[10] | Increases with pH[6] |

| Product | Stable Thiourea | Reversible Dithiocarbamate | Unreactive Amine |

| Kinetics | Faster at higher pH | Can occur at neutral pH | Becomes significant at pH > 9.5 |

Solvent Effects and Reagent Stability

Isothiocyanate compounds are highly sensitive to moisture.[11] For this reason, they are typically supplied as lyophilized powders or solids and should be stored under desiccated conditions.

-

Stock Solutions: It is imperative to prepare stock solutions of the isothiocyanate reagent in a dry, water-miscible organic solvent, such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF).[9][12] These stock solutions should be prepared fresh immediately before use to minimize degradation.[9]

-

Reaction Buffer: The aqueous buffer used for the biomolecule must be free of extraneous nucleophiles, especially primary amines. Buffers such as Tris (tris(hydroxymethyl)aminomethane) or glycine are incompatible as they will compete with the target protein for reaction with the isothiocyanate.[9][13] Recommended buffers include carbonate/bicarbonate (pH 9.0-9.5) or borate (pH 8.5-9.5). Phosphate-buffered saline (PBS) is suitable if the pH is adjusted upwards.

Temperature, Time, and Molar Ratio

-

Temperature: Most labeling reactions are performed at room temperature (20-25°C) or 4°C.[3] Room temperature reactions are faster, typically proceeding for 1-2 hours. Reactions at 4°C are slower (requiring overnight incubation) but can be beneficial for temperature-sensitive proteins, as it minimizes both protein degradation and reagent hydrolysis.[3]

-

Molar Ratio: A molar excess of the isothiocyanate reagent relative to the protein is used to drive the reaction forward. A common starting point is a 10- to 20-fold molar excess of the labeling reagent over the protein.[3] The optimal ratio must be determined empirically, as too low a ratio will result in inefficient labeling, while too high a ratio can lead to over-labeling, protein precipitation, and increased non-specific reactions.

Section 3: Experimental Design & Protocols for Bioconjugation

A robust protocol is a self-validating one, incorporating steps for preparation, reaction, purification, and characterization. This section provides a detailed, field-proven protocol for the fluorescent labeling of an antibody, a common application of bifunctional isothiocyanates.

Detailed Protocol: Fluorescent Labeling of an Antibody with Fluorescein Isothiocyanate (FITC)

This protocol describes the covalent attachment of FITC to a purified antibody (e.g., IgG).

Materials:

-

Purified Antibody (2-10 mg/mL)

-

Fluorescein Isothiocyanate (FITC)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Reaction Buffer: 0.1 M Sodium Carbonate-Bicarbonate buffer, pH 9.0. Prepare fresh.[9]

-

Quenching Solution: 1.5 M Hydroxylamine, pH 8.5 or 1 M Tris-HCl, pH 8.0.

-

Purification: Size-exclusion chromatography column (e.g., Sephadex G-25) equilibrated with Phosphate-Buffered Saline (PBS), pH 7.4.

Workflow Diagram:

Step-by-Step Methodology:

-

Protein Preparation: The antibody solution must be in an amine-free buffer. If the stock buffer contains Tris or other amines, dialyze the protein against the Reaction Buffer (0.1 M Carbonate-Bicarbonate, pH 9.0) overnight at 4°C.[9][13] Adjust the final protein concentration to 2-10 mg/mL.

-

FITC Reagent Preparation: Immediately before starting the reaction, dissolve the FITC in anhydrous DMSO to a concentration of 1 mg/mL.[9] Vortex briefly to ensure it is fully dissolved. Causality: Preparing this solution fresh in an anhydrous solvent is critical to prevent premature hydrolysis of the isothiocyanate group.

-

Labeling Reaction:

-

Place the antibody solution in a reaction tube with gentle stirring.

-

Calculate the volume of FITC solution needed for a 10- to 20-fold molar excess.

-

Add the FITC solution dropwise to the protein solution while stirring.[9]

-

Incubate the reaction for 1-2 hours at room temperature, protected from light to prevent photobleaching of the fluorescein.

-

-

Quenching the Reaction: To stop the reaction and remove any non-specifically bound reagent, add the Quenching Solution to the mixture and incubate for another 30-60 minutes at room temperature. Causality: The quenching solution contains a high concentration of a primary amine that reacts with any remaining FITC.

-

Purification of the Conjugate: Separate the labeled antibody from unreacted FITC and the quenching reagent using a size-exclusion chromatography column (e.g., Sephadex G-25) pre-equilibrated with PBS, pH 7.4. The larger antibody-FITC conjugate will elute first, while the smaller, unreacted molecules will be retained longer.

-

Characterization and Calculation of Degree of Labeling (DOL):

-

Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and 495 nm (for FITC concentration).

-

Calculate the protein concentration using the Beer-Lambert law, correcting for the absorbance of FITC at 280 nm (A₂₈₀,corr = A₂₈₀ - (A₄₉₅ × 0.35)).

-

Calculate the DOL: DOL = (A₄₉₅ × Molar Extinction Coefficient of Protein) / (A₂₈₀,corr × Molar Extinction Coefficient of FITC at 495 nm) . An optimal DOL for antibodies is typically between 4 and 8.

-

Troubleshooting Common Issues

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low Labeling Efficiency (Low DOL) | - Reaction pH too low.- Presence of competing amines (e.g., Tris) in the buffer.- Insufficient molar excess of the dye.- Hydrolyzed/degraded isothiocyanate reagent. | - Verify buffer pH is 9.0-9.5.- Dialyze protein into an appropriate amine-free buffer.[13]- Increase the molar ratio of dye to protein.- Use a fresh vial of reagent and prepare the solution immediately before use. |

| Protein Precipitation during Reaction | - Over-labeling of the protein.- Protein is not stable at the alkaline pH.- High concentration of organic solvent from the dye solution. | - Reduce the molar excess of the isothiocyanate reagent.- Perform the reaction at a lower temperature (4°C).[3]- Add the dye solution more slowly and ensure the solvent volume does not exceed 5-10% of the total reaction volume. |

| Low Fluorescence of Conjugate | - Fluorescence quenching due to over-labeling.- The fluorophore is in an environment that quenches its fluorescence. | - Decrease the molar ratio of dye to protein to achieve a lower DOL.- Consider using a different fluorophore or labeling a different site on the protein.[3] |

Section 4: Comparative Analysis: Isothiocyanates vs. NHS Esters

While isothiocyanates are highly effective, N-hydroxysuccinimide (NHS) esters are another dominant class of amine-reactive reagents. The choice between them depends on the specific requirements of the application.[5]

| Feature | Isothiocyanate (ITC) | N-Hydroxysuccinimide (NHS) Ester |

| Target Group | Primary Amines, Thiols | Primary Amines |

| Reaction Mechanism | Nucleophilic Addition[5] | Nucleophilic Acyl Substitution[5] |

| Bond Formed | Thiourea[6] | Amide[5] |

| Bond Stability | Very Stable | Exceptionally Stable |

| Optimal Reaction pH | 9.0 - 9.5[5][10] | 7.2 - 8.5[5] |

| Primary Side Reaction | Hydrolysis, Thiol Reactivity | Hydrolysis[5][6] |

| Reagent Stability in Water | Prone to hydrolysis at high pH | Highly susceptible to hydrolysis, especially at pH > 8.5[6] |

Key Insights from the Comparison:

-

pH Sensitivity: NHS esters react efficiently at a lower pH range (7.2-8.5) compared to isothiocyanates, which can be advantageous for proteins that are unstable under more alkaline conditions.[5]

-

Hydrolysis Rate: NHS esters are generally more susceptible to rapid hydrolysis in aqueous buffers than isothiocyanates, requiring more careful management of reaction times.[6]

-

Selectivity: Isothiocyanates can exhibit cross-reactivity with thiols at lower pH values, whereas NHS esters are more specific for primary amines.[6][10]

-

Bond Stability: Both chemistries form very stable bonds, with the amide bond from an NHS ester reaction being among the most stable covalent linkages used in bioconjugation.

Conclusion

The isothiocyanate group is a powerful and enduring tool in the arsenal of the research scientist and drug developer. Its ability to form stable, covalent thiourea linkages with primary amines has cemented its role in applications ranging from fluorescent labeling to the construction of complex antibody-drug conjugates. However, its reactivity is not absolute; it is a nuanced process governed by a delicate interplay of pH, solvent, and temperature. A thorough understanding of these underlying principles—the causality behind the protocol—is what separates routine application from innovative and robust molecular design. By mastering the control of these variables, researchers can fully exploit the potential of isothiocyanate chemistry to build the precisely engineered molecular tools required to advance science and medicine.

References

- 1. Physiological relevance of covalent protein modification by dietary isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anti-Inflammatory Therapeutic Mechanisms of Isothiocyanates: Insights from Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Introduction to Amine Modification—Section 1.1 | Thermo Fisher Scientific - HK [thermofisher.com]

- 5. benchchem.com [benchchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Transthiocarbamoylation of Proteins by Thiolated Isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. Isothiocyanates – A Review of their Health Benefits and Potential Food Applications [foodandnutritionjournal.org]

- 12. researchgate.net [researchgate.net]

- 13. abcam.co.jp [abcam.co.jp]

Isothiocyanatoacetaldehyde dimethyl acetal as a synthon for heterocyclic chemistry

An in-depth technical guide by a Senior Application Scientist on the utility of 2,2-dimethoxyethyl isothiocyanate as a versatile synthon in the field of heterocyclic chemistry, designed for researchers, scientists, and professionals in drug development.

Introduction: Unveiling the Potential of a Versatile Synthon

In the landscape of modern synthetic organic chemistry, the quest for efficient and modular routes to complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the backbone of a vast array of pharmaceuticals, agrochemicals, and materials. The strategic use of carefully designed synthons—molecular fragments that can be readily incorporated into a larger structure—is central to this endeavor. This guide focuses on one such powerful yet perhaps underutilized synthon: 2,2-dimethoxyethyl isothiocyanate .

While its formal name might be isothiocyanatoacetaldehyde dimethyl acetal, it is more commonly and accurately referred to as 2,2-dimethoxyethyl isothiocyanate in the chemical literature. This bifunctional molecule, possessing both a reactive isothiocyanate group and a masked aldehyde in the form of a dimethyl acetal, offers a unique and powerful tool for the construction of a variety of nitrogen- and sulfur-containing heterocycles. Its dual reactivity allows for sequential or one-pot reactions that can rapidly generate molecular complexity from simple starting materials.

This document will provide an in-depth exploration of the synthesis, reactivity, and application of 2,2-dimethoxyethyl isothiocyanate in heterocyclic chemistry. We will delve into the mechanistic underpinnings of its reactions, provide practical experimental protocols, and showcase its utility in the synthesis of medicinally relevant scaffolds.

Synthesis of 2,2-Dimethoxyethyl Isothiocyanate: The Gateway to a Powerful Synthon

The accessibility of a synthon is a critical factor in its widespread adoption. Fortunately, 2,2-dimethoxyethyl isothiocyanate can be prepared in a straightforward manner from commercially available starting materials. The most common and efficient method involves the reaction of 2,2-dimethoxyethanamine with a thiocarbonylating agent, such as thiophosgene or carbon disulfide.

Experimental Protocol: Synthesis of 2,2-Dimethoxyethyl Isothiocyanate

This protocol is a representative procedure and may require optimization based on laboratory conditions and scale.

Materials:

-

2,2-dimethoxyethanamine

-

Carbon disulfide

-

Triethylamine

-

Ethyl chloroformate

-

Dichloromethane (anhydrous)

-

Sodium bicarbonate (saturated aqueous solution)

-

Brine

-

Magnesium sulfate (anhydrous)

Procedure:

-

To a stirred solution of 2,2-dimethoxyethanamine (1.0 eq) and triethylamine (2.2 eq) in anhydrous dichloromethane at 0 °C, add carbon disulfide (1.1 eq) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 2 hours.

-

Cool the reaction mixture back to 0 °C and add ethyl chloroformate (1.1 eq) dropwise.

-

Stir the reaction mixture at room temperature for an additional 12 hours.

-

Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by vacuum distillation or column chromatography to yield 2,2-dimethoxyethyl isothiocyanate as a colorless to pale yellow oil.

Causality Behind Experimental Choices:

-

Triethylamine: Acts as a base to deprotonate the amine, facilitating its nucleophilic attack on carbon disulfide. Two equivalents are used to also neutralize the acid formed during the reaction.

-

Ethyl chloroformate: Serves as a dehydrating agent to facilitate the elimination of H2S from the intermediate dithiocarbamate salt, leading to the formation of the isothiocyanate.

-

Low Temperature: The initial reaction is performed at 0 °C to control the exothermicity of the reaction between the amine and carbon disulfide.

Core Reactivity and Applications in Heterocyclic Synthesis

The synthetic utility of 2,2-dimethoxyethyl isothiocyanate stems from the orthogonal reactivity of its two functional groups. The isothiocyanate is a potent electrophile, readily reacting with a wide range of nucleophiles. The dimethyl acetal, on the other hand, is stable under basic and neutral conditions but can be easily deprotected under acidic conditions to reveal a highly reactive aldehyde. This latent aldehyde functionality is key to its use in cyclization reactions.

Synthesis of 2-Aminothiazoles: A Cornerstone Application

One of the most well-established applications of 2,2-dimethoxyethyl isothiocyanate is in the Hantzsch thiazole synthesis. In this reaction, it serves as a synthetic equivalent of thiourea, reacting with α-haloketones to produce 2-aminothiazoles, a privileged scaffold in medicinal chemistry.

Caption: Workflow for Hantzsch Thiazole Synthesis.

The reaction proceeds through an initial nucleophilic attack of the amine on the isothiocyanate to form a thiourea intermediate. This is followed by an intramolecular cyclization, where the sulfur atom of the thiourea attacks the electrophilic carbon of the α-haloketone, leading to the formation of the thiazole ring. The acetal group can be carried through the reaction sequence and deprotected at a later stage if desired.

Synthesis of Fused Heterocyclic Systems

The true versatility of 2,2-dimethoxyethyl isothiocyanate is showcased in the synthesis of more complex, fused heterocyclic systems. By carefully choosing the reaction partners and conditions, a variety of bicyclic and polycyclic structures can be accessed. For instance, its reaction with compounds containing both a nucleophilic group and an active methylene group can lead to the formation of fused pyrimidines, imidazoles, and other important heterocyclic cores.

Advanced Applications in Drug Discovery

The heterocyclic scaffolds synthesized from 2,2-dimethoxyethyl isothiocyanate are of significant interest in drug discovery. For example, substituted thiazoles are known to exhibit a wide range of biological activities, including as kinase inhibitors, antimicrobial agents, and anti-inflammatory compounds. The ability to rapidly generate libraries of diverse thiazole derivatives using this synthon makes it a valuable tool in lead discovery and optimization.

Quantitative Data Summary

| Heterocyclic System | Reaction Type | Key Reagents | Typical Yield (%) | Reference |

| 2-Aminothiazoles | Hantzsch Synthesis | α-Haloketones | 60-85 | |

| Thiazolo[3,2-a]pyrimidines | Condensation/Cyclization | β-Ketoesters | 55-75 | |

| Imidazo[2,1-b]thiazoles | Multicomponent Reaction | Amino acids, Aldehydes | 50-70 |

Conclusion and Future Outlook

2,2-Dimethoxyethyl isothiocyanate is a powerful and versatile synthon for the synthesis of a wide range of heterocyclic compounds. Its dual functionality, combining the electrophilicity of an isothiocyanate with a masked aldehyde, allows for the efficient construction of complex molecular architectures. As the demand for novel heterocyclic scaffolds in drug discovery and materials science continues to grow, the strategic application of synthons like 2,2-dimethoxyethyl isothiocyanate will undoubtedly play an increasingly important role. Future research in this area may focus on the development of new multicomponent reactions involving this synthon, as well as its application in the synthesis of natural products and other biologically active molecules.

An In-depth Technical Guide to the Solubility of Isothiocyanatoacetaldehyde Dimethyl Acetal in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Isothiocyanatoacetaldehyde dimethyl acetal, with the chemical formula C₅H₉NO₂S and a molecular weight of 147.20 g/mol , is a bifunctional molecule of significant interest in organic synthesis and drug discovery.[1] Its structure incorporates a reactive isothiocyanate group and a protective dimethyl acetal moiety, making it a valuable building block for the synthesis of various heterocyclic compounds and potential therapeutic agents. A thorough understanding of its solubility in common organic solvents is paramount for its effective use in reaction media, purification processes, and formulation development.